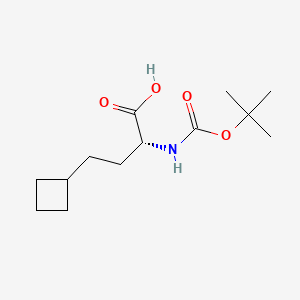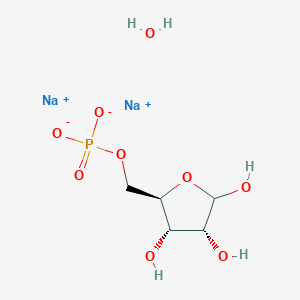
Mannose-6-phosphate barium salt hydrate, 85%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannose-6-phosphate barium salt hydrate, 85% (M6P-BaSH 85%) is a compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 515.55 g/mol. M6P-BaSH 85% is a barium salt of mannose-6-phosphate (M6P), which is a carbohydrate derivative of glucose. M6P-BaSH 85% has been used in various scientific research applications, including biochemical and physiological experiments, as well as for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% has been used in various scientific research applications, including biochemical and physiological experiments. It has been used in the synthesis of other compounds, such as mannose-6-phosphate isomerase (Mannose-6-phosphate barium salt hydrate, 85%-I) and mannose-6-phosphate receptor (Mannose-6-phosphate barium salt hydrate, 85%-R). It has also been used as a substrate for the enzymatic synthesis of mannose-6-phosphate oligosaccharides.
Wirkmechanismus
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% acts as a substrate for the enzymatic synthesis of mannose-6-phosphate oligosaccharides. The reaction involves the transfer of phosphates from Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% to the oligosaccharide, resulting in the formation of a phosphorylated oligosaccharide. The resulting oligosaccharide is then used as a substrate for further reactions.
Biochemical and Physiological Effects
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% has been used in biochemical and physiological experiments to study the effects of mannose-6-phosphate on cellular processes. In particular, it has been used to study the role of mannose-6-phosphate in the regulation of protein glycosylation, the modulation of gene expression, and the regulation of cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% in laboratory experiments is its high purity and consistent quality. It is also relatively stable, making it suitable for long-term storage. However, there are some limitations to its use. For example, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 90°C.
Zukünftige Richtungen
Given the wide range of applications of Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85%, there are numerous possible future directions for research. These include the development of new methods for the synthesis of Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85%, the investigation of its effects on cellular processes, the exploration of its role in disease processes, and the development of novel therapeutic strategies based on its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% and its potential therapeutic applications.
Synthesemethoden
Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85% is synthesized by the reaction of mannose-6-phosphate (Mannose-6-phosphate barium salt hydrate, 85%) with barium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete when the pH of the solution is 8.5-9.5. The product is then filtered and dried to obtain Mannose-6-phosphate barium salt hydrate, 85%-BaSH 85%.
Eigenschaften
IUPAC Name |
barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Ba.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);;1H2/q;+2;/p-2/t2-,3-,4+,5+,6?;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFQWRLJUDBCD-FDRGOYNVSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)







![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)